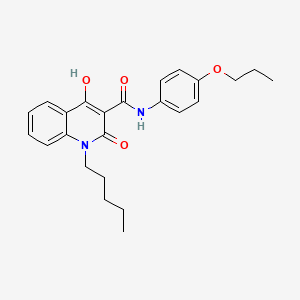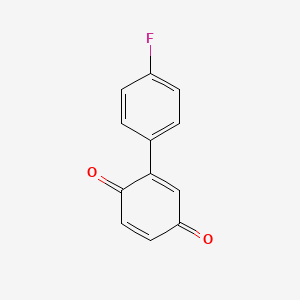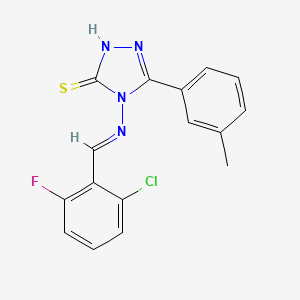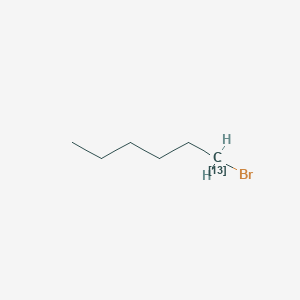
Tris(1,3-dichloro-2-propyl) Phosphate-d15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(1,3-dichloro-2-propyl) Phosphate-d15 is a deuterated version of Tris(1,3-dichloro-2-propyl) Phosphate, a widely used organophosphorus flame retardant. This compound is known for its effectiveness in reducing the flammability of various materials, including plastics, textiles, and foams. The deuterated form, this compound, is often used in scientific research to study the behavior and metabolism of the non-deuterated compound due to its similar chemical properties but distinct mass.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1,3-dichloro-2-propyl) Phosphate-d15 typically involves the reaction of deuterated 1,3-dichloro-2-propanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3C3D5Cl2OH+POCl3→C9D15Cl6O4P+3HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as distillation and purification to remove impurities and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(1,3-dichloro-2-propyl) Phosphate-d15 undergoes various chemical reactions, including:
Hydrolysis: Reaction with water leading to the breakdown of the phosphate ester bond.
Oxidation: Reaction with oxidizing agents, potentially forming phosphoric acid derivatives.
Substitution: Reaction with nucleophiles, replacing the chlorine atoms with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions to replace chlorine atoms.
Major Products Formed
Hydrolysis: Produces 1,3-dichloro-2-propanol and phosphoric acid.
Oxidation: Forms various phosphoric acid derivatives.
Substitution: Results in the formation of substituted phosphates with different functional groups.
Applications De Recherche Scientifique
Tris(1,3-dichloro-2-propyl) Phosphate-d15 is used in a variety of scientific research applications, including:
Environmental Studies: To trace the environmental fate and transport of flame retardants.
Toxicology: To study the metabolism and toxicological effects of flame retardants in biological systems.
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of Tris(1,3-dichloro-2-propyl) Phosphate.
Material Science: To investigate the flame-retardant properties of materials treated with the compound.
Mécanisme D'action
The flame-retardant action of Tris(1,3-dichloro-2-propyl) Phosphate-d15 involves the release of phosphorus-containing radicals during combustion, which interfere with the flame propagation process. These radicals act by scavenging free radicals in the flame, thereby reducing the heat release rate and slowing down the combustion process. The molecular targets include the reactive species in the flame, and the pathways involved are primarily radical-mediated reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2-chloroethyl) Phosphate
- Tris(2,3-dibromopropyl) Phosphate
- Tris(1-chloro-2-propyl) Phosphate
Comparison
Tris(1,3-dichloro-2-propyl) Phosphate-d15 is unique due to its deuterated nature, which makes it particularly useful in research applications involving mass spectrometry. Compared to Tris(2-chloroethyl) Phosphate and Tris(2,3-dibromopropyl) Phosphate, it has different halogen substitutions, which can influence its reactivity and flame-retardant efficiency. The presence of deuterium atoms also provides a distinct advantage in tracing studies and metabolic research.
Propriétés
Formule moléculaire |
C9H15Cl6O4P |
|---|---|
Poids moléculaire |
446.0 g/mol |
Nom IUPAC |
tris(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H15Cl6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D |
Clé InChI |
ASLWPAWFJZFCKF-BXSQCBKHSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])(C([2H])([2H])Cl)C([2H])([2H])Cl)OC([2H])(C([2H])([2H])Cl)C([2H])([2H])Cl)Cl |
SMILES canonique |
C(C(CCl)OP(=O)(OC(CCl)CCl)OC(CCl)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


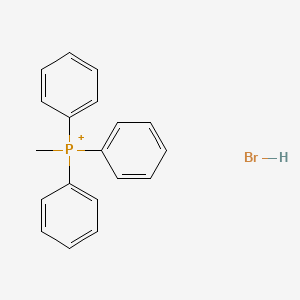

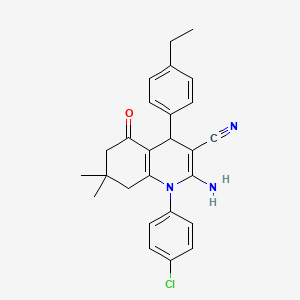

![6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054603.png)
![7-Hydroxy-5-oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-6-carboxanilide](/img/structure/B12054605.png)
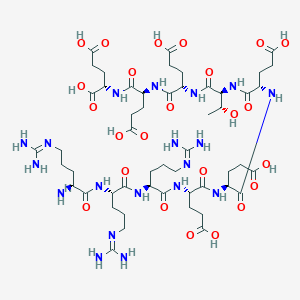
![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide](/img/structure/B12054625.png)


